3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is a chemical compound notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is characterized by its unique structure, which features a chloro group, a difluoromethoxy group, and a nitrile functional group. Its chemical properties and reactivity make it of interest for further research and development.
3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile belongs to the class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), which contributes to their reactivity and utility in organic synthesis.
The synthesis of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile typically involves multiple steps, including halogenation, nucleophilic substitution, and the formation of the nitrile group. While specific synthetic routes may vary, a common approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity .
The molecular formula for 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is C10H6ClF2NO, with a molecular weight of 229.61 g/mol. The structure can be represented using SMILES notation as FC(F)OC1=CC=CC(=C1)C(\Cl)=C\C#N
, indicating the arrangement of atoms within the molecule .
The compound features:
3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can participate in various chemical reactions typical for nitriles and substituted aromatic compounds. Key reactions include:
Each reaction type requires specific conditions to ensure successful product formation .
The physical properties of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile include:
Chemical properties include:
Relevant analyses such as spectroscopic data (NMR, IR) would provide further insights into its structural characteristics .
The compound has potential applications in:
Research into these applications is ongoing, highlighting the need for further studies to fully understand its utility across different scientific domains .
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9